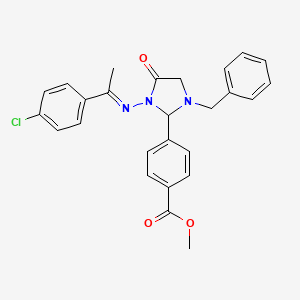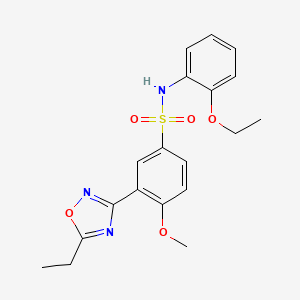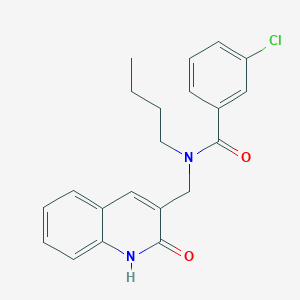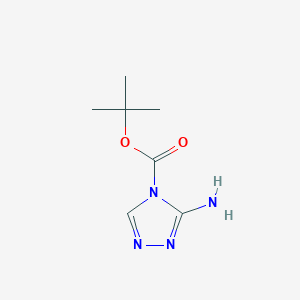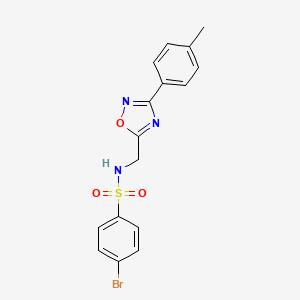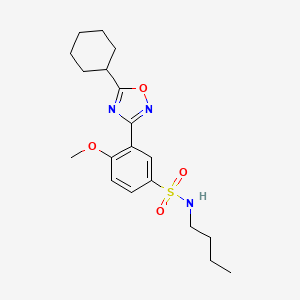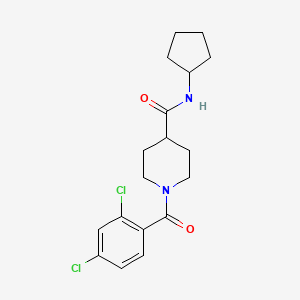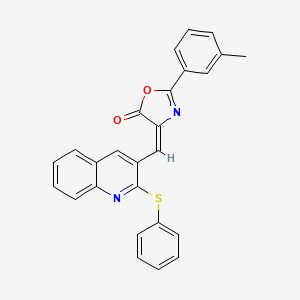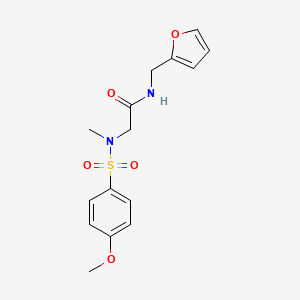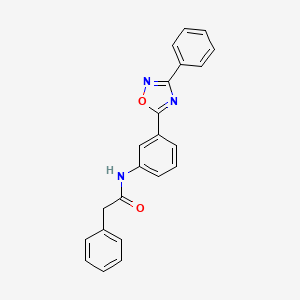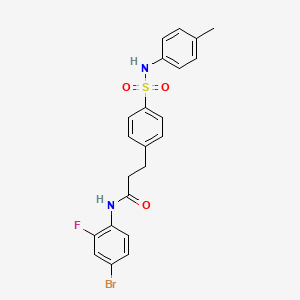
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. This compound is also known as DMQD and is a member of the benzamide family.
Wirkmechanismus
The mechanism of action of DMQD is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. DMQD has also been shown to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
DMQD has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. DMQD has also been shown to have antibacterial and antifungal properties. Additionally, DMQD has been shown to be a fluorescent probe for detecting metal ions in biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
DMQD has several advantages for lab experiments. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. DMQD is also a fluorescent probe for detecting metal ions in biological samples. However, DMQD has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for synthesis. Additionally, the mechanism of action of DMQD is not fully understood, which makes it difficult to study its effects.
Zukünftige Richtungen
There are several future directions for research on DMQD. One potential direction is to study its potential as a treatment for cancer. DMQD has been shown to inhibit the growth of cancer cells and induce apoptosis, so it may have potential as a cancer treatment. Another potential direction is to study its potential as a fluorescent probe for detecting metal ions in biological samples. DMQD has been shown to be effective in this application, so further research may lead to new diagnostic tools for detecting metal ions in biological samples. Finally, further research is needed to fully understand the mechanism of action of DMQD and its effects on biological systems.
Synthesemethoden
DMQD can be synthesized using a multistep process that involves the reaction of 2,4-dimethylphenyl isocyanate with 3,4-dimethoxybenzyl alcohol. The product of this reaction is then reacted with 2-hydroxy-3-quinoline carboxaldehyde to yield DMQD. The synthesis of DMQD is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DMQD has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. DMQD has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, DMQD has been shown to have antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-3,4-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-17-9-11-23(18(2)13-17)29(27(31)20-10-12-24(32-3)25(15-20)33-4)16-21-14-19-7-5-6-8-22(19)28-26(21)30/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMYVBJASKGZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

